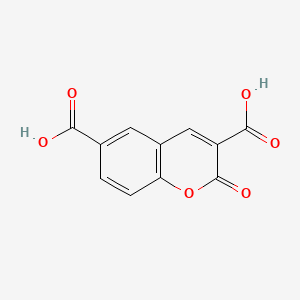![molecular formula C24H36N2O B14727654 N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide CAS No. 5934-97-4](/img/structure/B14727654.png)
N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide is a complex organic compound that features a pyrrole ring, a benzyl group, and a hexanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Benzylation: The pyrrole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Amidation: The final step involves the reaction of the benzylated pyrrole with 3,5,5-trimethylhexanoyl chloride in the presence of a base like triethylamine to form the desired hexanamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride as a base and an appropriate nucleophile.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the benzyl group.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzylpyrrole: Shares the pyrrole and benzyl groups but lacks the hexanamide chain.
3,5,5-Trimethylhexanamide: Contains the hexanamide chain but lacks the pyrrole and benzyl groups.
Uniqueness
N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide is unique due to its combination of a pyrrole ring, benzyl group, and hexanamide chain. This unique structure imparts specific chemical and biological properties that are not found in the individual components alone.
Propriétés
Numéro CAS |
5934-97-4 |
|---|---|
Formule moléculaire |
C24H36N2O |
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
N-[(1-benzylpyrrol-2-yl)methyl]-3,5,5-trimethyl-N-propan-2-ylhexanamide |
InChI |
InChI=1S/C24H36N2O/c1-19(2)26(23(27)15-20(3)16-24(4,5)6)18-22-13-10-14-25(22)17-21-11-8-7-9-12-21/h7-14,19-20H,15-18H2,1-6H3 |
Clé InChI |
FUKDEYHDYASBMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CC1=CC=CN1CC2=CC=CC=C2)C(=O)CC(C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Aminoethyl)sulfanyl]propan-2-ol](/img/structure/B14727582.png)
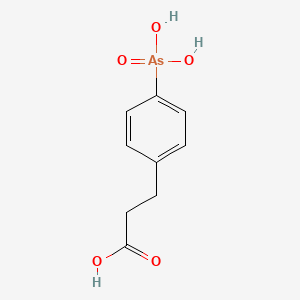
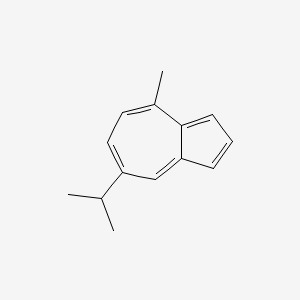
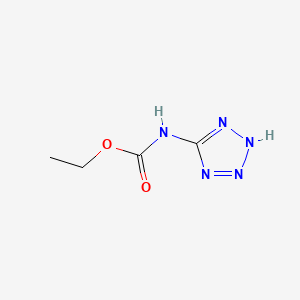



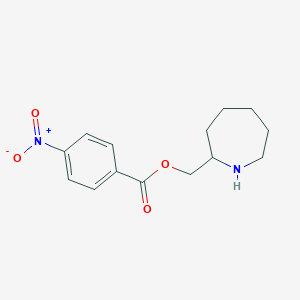
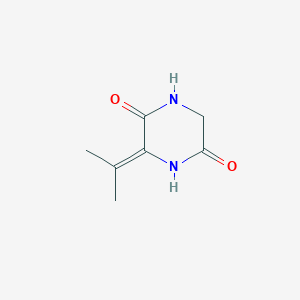
![N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine](/img/structure/B14727633.png)
